molecular formula C16H12N2O2 B12569620 3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid CAS No. 171347-38-9

3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid

Cat. No.: B12569620
CAS No.: 171347-38-9
M. Wt: 264.28 g/mol
InChI Key: JWFQIVAUMNTRCY-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylprop-2-enoic acid structure. Benzimidazoles are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method is the reaction of o-phenylenediamine with cinnamic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzimidazole N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in microbial and viral replication, thereby exhibiting antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-1-yl)-benzoic acid
  • 1-(2-Hydroxyphenyl)-benzimidazole
  • 5,6-Dimethyl-1H-benzimidazole

Uniqueness

3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylprop-2-enoic acid moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

171347-38-9

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C16H12N2O2/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-17-13-8-4-5-9-14(13)18/h1-11H,(H,19,20)

InChI Key

JWFQIVAUMNTRCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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